molecular formula C10H13BF3K B1451400 Potassium (4-isobutylphenyl)trifluoroborate CAS No. 850623-66-4

Potassium (4-isobutylphenyl)trifluoroborate

Cat. No. B1451400
M. Wt: 240.12 g/mol
InChI Key: COGDRBMWAZHXHO-UHFFFAOYSA-N
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Description

Potassium (4-isobutylphenyl)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C10H13BF3K and a molecular weight of 240.12 .


Molecular Structure Analysis

The molecular structure of Potassium (4-isobutylphenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 4-isobutylphenyl group, with a potassium ion balancing the charge .


Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Physical And Chemical Properties Analysis

Potassium (4-isobutylphenyl)trifluoroborate has a melting point of 290-298°C . It is also noted for its stability in air and moisture .

Scientific Research Applications

Regioselective One-Pot Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction

Researchers have developed a novel series of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates through a regioselective one-pot Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method allows for the preparation of these compounds in good to excellent yields, showcasing the versatility of potassium trifluoroborates in synthesizing complex organic structures. Furthermore, these compounds have been used in Suzuki–Miyaura cross-coupling reactions, demonstrating their utility in organic synthesis (Kim et al., 2013).

Suzuki Cross-Coupling Reactions

The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates has been explored, showing that these compounds readily react with aryl or alkenyl halides or triflates to yield products with good efficiency. The trifluoroborates used in these reactions are notable for their stability to air and moisture, allowing them to be stored indefinitely. This characteristic makes them particularly valuable for use in synthetic organic chemistry (Molander and Rivero, 2002).

Hydrogenation to β-Trifluoromethylstyrenes

A method for the Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate has been described, yielding (Z)- or (E)-isomers of the vinylborate with high purity. This reaction highlights the application of potassium trifluoroborates in achieving selective hydrogenation outcomes, leading to valuable β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).

Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate

An improved synthesis route for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for efficient and scalable production of this reagent. The process involves Ruppert's reagent and demonstrates a viable procedure for the synthesis of potassium trifluoroborates, highlighting their significance in research and industrial applications (Molander & Hoag, 2003).

Cross-Coupling Reactions in Aqueous Media

The utility of potassium aryltrifluoroborates in cross-coupling reactions with aryl and heteroaryl chlorides under aqueous conditions has been demonstrated, offering an eco-friendly alternative to traditional organic solvents. This advancement underscores the role of potassium trifluoroborates in promoting greener chemistry practices (Alacid et al., 2008).

Safety And Hazards

Potassium (4-isobutylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Potassium trifluoroborates, including Potassium (4-isobutylphenyl)trifluoroborate, are expanding the palette of available boron reagents for cross-coupling reactions . This suggests a promising future in the field of organic synthesis.

properties

IUPAC Name

potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGDRBMWAZHXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660118
Record name Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-isobutylphenyl)trifluoroborate

CAS RN

850623-66-4
Record name Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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